2-ethyl-3-methyl-1H-indol-7-ol
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Overview
Description
2-ethyl-3-methyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-ethyl-3-methyl-1H-indol-7-ol, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For example, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding tricyclic indole .
Industrial Production Methods
Industrial production methods for indole derivatives may involve catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods often use transition metal catalysts and environmentally friendly solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-methyl-1H-indol-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce functional groups within the compound.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Transition metal catalysts such as palladium or platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-ethyl-3-methyl-1H-indol-7-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-ethyl-3-methyl-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. For example, some indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-ethyl-3-methyl-1H-indol-7-ol can be compared with other similar indole derivatives, such as:
1H-indole-3-carbaldehyde: Known for its diverse biological activities and potential therapeutic applications.
1H-indole-3-ethanamine: Studied for its role as a neurotransmitter and its potential use in treating neurological disorders.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-ethyl-3-methyl-1H-indol-7-ol |
InChI |
InChI=1S/C11H13NO/c1-3-9-7(2)8-5-4-6-10(13)11(8)12-9/h4-6,12-13H,3H2,1-2H3 |
InChI Key |
FMDBWVJMYJIEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)C(=CC=C2)O)C |
Origin of Product |
United States |
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